2-(Chloromethyl)benzimidazole

概述

描述

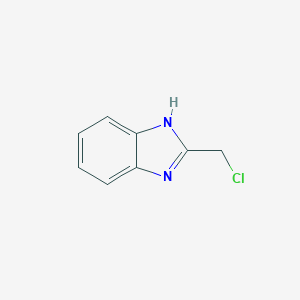

2-(Chloromethyl)benzimidazole is a heterocyclic aromatic compound with the molecular formula C8H7ClN2. It is a derivative of benzimidazole, where a chlorine atom is substituted at the methyl group attached to the benzimidazole ring. This compound is known for its significant applications in various fields, including chemistry, biology, and industry .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)benzimidazole typically involves the reaction of o-phenylenediamine with chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The reaction conditions often include heating the mixture to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .

化学反应分析

Mannich Reaction

The Mannich reaction is another significant pathway for modifying 2-(Chloromethyl)benzimidazole. In this reaction, the compound can react with formaldehyde and secondary amines to yield N-substituted derivatives that may possess enhanced biological activities, including anti-inflammatory properties .

Self-Polymerization

Under certain conditions, this compound can undergo self-polymerization, leading to the formation of resin-like structures that are insoluble in common organic solvents. This property can be problematic in synthetic applications but also opens avenues for developing materials with specific physical properties .

Yield and Melting Point Data

The following tables summarize experimental findings related to the synthesis and characterization of this compound and its derivatives.

Table 1: Influence of Reaction Conditions on Yield

| Reaction Condition | Yield (%) | Melting Point (°C) |

|---|---|---|

| O-phenylenediamine + Chloroacetic Acid | 80–85 | 141–144 |

| Reaction with Primary Amines | Varied | Varied |

| N-Alkylation with Thiourea | ~90 | ~98 |

Table 2: Influence of Reflux Temperature on Product Purity

| Reflux Temperature (°C) | Thick Product Yield (%) | Melting Point Range (°C) |

|---|---|---|

| 90 | 48.02 | 141–144 |

| 100 | 60.0 | 140–148 |

| 120 | 78.03 | 146–148 |

Biological Activity Screening

In vivo studies have demonstrated that certain derivatives synthesized from this compound exhibit notable biological activities:

科学研究应用

Medicinal Chemistry

- Antimicrobial Properties : Research indicates that 2-(chloromethyl)benzimidazole derivatives exhibit potent antimicrobial activity against various pathogens. For instance, derivatives synthesized from this compound have shown effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans .

- Antiviral Activity : Several studies have highlighted the antiviral potential of benzimidazole derivatives. For example, compounds derived from this compound have demonstrated inhibition against viruses such as enteroviruses and cytomegalovirus .

Anticancer Research

- Mechanism of Action : The chloromethyl group allows for covalent bonding with nucleophilic sites on DNA and proteins, potentially leading to the inhibition of cell proliferation . This property is being explored for developing new chemotherapeutic agents.

- Case Studies : In one study, various benzimidazole derivatives were synthesized and tested against cancer cell lines such as A-549 (lung cancer) and MCF-7 (breast cancer), showing promising cytotoxic effects .

Organic Synthesis

- Intermediate in Synthesis : this compound is utilized as an intermediate in synthesizing other heterocyclic compounds. Its ability to undergo substitution reactions makes it valuable for creating diverse derivatives .

- Production of Specialty Chemicals : The compound finds applications in the production of dyes and agrochemicals due to its chemical properties .

Data Table: Biological Activities of this compound Derivatives

Case Study 1: Antiviral Efficacy

A series of benzimidazole derivatives were synthesized from this compound to evaluate their efficacy against enteroviruses. The study revealed that certain derivatives exhibited significant antiviral activity with IC50 values as low as 1.08 µg/ml, indicating their potential as therapeutic agents for viral infections .

Case Study 2: Anticancer Activity

In preclinical trials, a novel derivative of this compound was tested against several cancer cell lines, including A-549 and MCF-7. The results demonstrated substantial cytotoxicity, with IC50 values indicating effective inhibition of cell growth. This suggests that modifications to the benzimidazole structure can enhance anticancer properties .

作用机制

The mechanism of action of 2-(Chloromethyl)benzimidazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity. For example, it can inhibit DNA polymerase, preventing DNA replication in microbial cells.

Pathways Involved: The inhibition of key enzymes and proteins disrupts essential cellular processes, leading to cell death.

相似化合物的比较

2-(Chloromethyl)benzimidazole can be compared with other similar compounds, such as:

Benzimidazole: The parent compound, which lacks the chlorine substitution. Benzimidazole itself has various applications in medicine and industry.

2-Methylbenzimidazole: Similar to this compound but with a methyl group instead of a chloromethyl group. It has different reactivity and applications.

2-Aminobenzimidazole: Contains an amino group instead of a chloromethyl group.

Uniqueness: The presence of the chloromethyl group in this compound imparts unique reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo various substitution reactions allows for the creation of a wide range of derivatives with diverse applications .

生物活性

2-(Chloromethyl)benzimidazole is a derivative of benzimidazole, a class of heterocyclic compounds known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in antimicrobial and antifungal domains. This article presents an overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the chemical formula and features a chloromethyl group attached to the benzimidazole ring. The structural characteristics contribute to its biological properties, influencing its interaction with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound and its derivatives exhibit significant antimicrobial activity against a range of pathogens.

Synthesis and Evaluation

A series of derivatives synthesized from this compound were evaluated for their antibacterial and antifungal properties:

- Antibacterial Activity : Compounds derived from this compound showed varying degrees of activity against Gram-positive and Gram-negative bacteria. For instance, one study reported moderate activity against Bacillus subtilis and higher activity against Escherichia coli when compared to standard antibiotics like ciprofloxacin .

- Antifungal Activity : In another study, several derivatives were assessed for antifungal efficacy against phytopathogenic fungi. Notably, compound 4m exhibited strong growth inhibition against Colletotrichum gloeosporioides, Alternaria solani, and Fusarium solani with IC50 values of 20.76, 27.58, and 18.60 μg/mL respectively .

Summary of Antimicrobial Activity

| Compound | Target Pathogen | IC50 (μg/mL) | Activity Type |

|---|---|---|---|

| 4m | C. gloeosporioides | 20.76 | Antifungal |

| 4m | A. solani | 27.58 | Antifungal |

| 4m | F. solani | 18.60 | Antifungal |

| 5b | C. gloeosporioides | 11.38 | Antifungal |

| - | E. coli | Moderate | Antibacterial |

The biological activity of benzimidazole derivatives, including this compound, is attributed to their ability to interact with various biological targets:

- Cyclooxygenase (COX) Inhibition : Some derivatives have been shown to inhibit COX enzymes, which play a crucial role in inflammatory processes .

- Antimicrobial Mechanisms : The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways .

Case Studies

- Antifungal Efficacy : In a study evaluating the antifungal properties of synthesized compounds from this compound, it was found that certain derivatives outperformed commercial fungicides in inhibiting the growth of specific fungal pathogens .

- Antibacterial Screening : Another investigation focused on the antibacterial potential against resistant strains revealed that some derivatives showed comparable or superior activity to established antibiotics, highlighting their potential as new therapeutic agents .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Chloromethyl)benzimidazole derivatives, and how are they characterized?

- Methodological Answer : Derivatives are synthesized via nucleophilic substitution or alkylation reactions. For example, refluxing benzimidazole with 2-(chloromethyl)quinoline in acetonitrile with KOH yields benzimidazolium salts. Characterization involves / NMR, X-ray crystallography (e.g., single-crystal analysis with R factor = 0.056), and mass spectrometry. Thermal stability is assessed via TGA/DTA .

Q. How do solvent polarity and pH influence the spectroscopic properties of this compound?

- Methodological Answer : Solvent-dependent absorption/fluorescence spectra reveal charge-transfer (CT) or π–π* transitions. Prototropism studies in acetonitrile show pKa shifts between ground and excited states. For example, CT transitions dominate in polar solvents, while quenching effects occur in acetonitrile due to charge-transfer complex formation .

Q. What electrochemical techniques are used to evaluate corrosion inhibition efficiency?

- Methodological Answer : Open-circuit potential (OCP), electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization (PDP) are employed. For this compound, inhibition efficiency (97.54% at 10 ppm) is calculated from charge transfer resistance () and corrosion current density () .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity or corrosion inhibition while minimizing toxicity?

- Methodological Answer : Structure-activity relationship (SAR) studies focus on substituent effects. For instance, replacing long alkyl chains with chloromethyl groups reduces log (e.g., 2.2 for CMB) to lower toxicity. Computational modeling (e.g., DFT) predicts adsorption energies on metal surfaces or biological targets .

Q. What mechanisms explain the temperature-dependent increase in corrosion inhibition efficiency?

- Methodological Answer : At elevated temperatures (40–60°C), enhanced adsorption kinetics improve inhibition (98.58% efficiency). However, high NaCl concentrations (>5%) reduce efficiency due to Cl⁻ competition for anodic sites. FTIR confirms N and C=C bonding to steel surfaces .

Q. How do crystallographic data resolve contradictions in structural predictions for benzimidazole derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (e.g., , ) validates bond lengths and angles. For 2-(Chloromethyl)benzimidazolium chloride, mean C–C bond length = 0.005 Å, resolving discrepancies from NMR or IR alone .

Q. What strategies optimize reaction yields in benzimidazole derivatization?

- Methodological Answer : Yield optimization involves stoichiometric adjustments (e.g., 1.1 equivalents of KOH) and solvent selection (e.g., acetone-water for crystallization). Monitoring via HPLC or GC ensures purity, with yields reported as moderate (50–70%) for bis-quinolinylmethyl derivatives .

Q. Data Contradiction & Analysis

Q. Why does corrosion inhibition efficiency vary with temperature and salt concentration?

- Methodological Answer : Efficiency increases with temperature (25–60°C) due to faster adsorption but decreases at high NaCl (5–7%) due to Cl⁻ antagonism. Statistical analysis (ANOVA) of EIS data at varying conditions clarifies these trends .

Q. How can conflicting spectral data from different solvents be reconciled?

- Methodological Answer : Solvent-polarity-dependent CT transitions (e.g., in dichloromethane vs. methanol) are modeled using Lippert-Mataga plots. Discrepancies arise from solvent-solute hydrogen bonding, resolved by comparing experimental vs. theoretical values .

Q. Methodological Optimization

Q. What advanced techniques are used for non-destructive analysis of benzimidazole derivatives?

- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) with principal component analysis (PCA) enables rapid identification. Terahertz spectroscopy distinguishes derivatives like 2-(4-fluorophenyl)benzimidazole from chlorinated analogs .

Q. How is computational modeling integrated into corrosion inhibition studies?

- Methodological Answer : Molecular dynamics (MD) simulations predict adsorption geometries on Fe(110) surfaces. Density functional theory (DFT) calculates Fukui indices to identify reactive sites, validated by experimental PDP data .

属性

IUPAC Name |

2-(chloromethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPMLMLQATWNZEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197554 | |

| Record name | 2-Chloromethylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4857-04-9 | |

| Record name | 2-(Chloromethyl)benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4857-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloromethylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004857049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloromethylbenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloromethylbenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15436 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloromethylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloromethylbenzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。